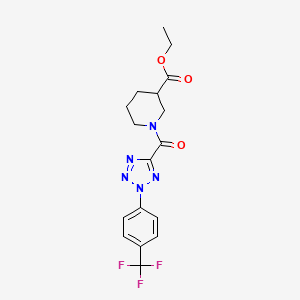
2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide is an organic compound that features a thioether linkage between a chlorophenyl and a dimethylphenyl group, connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Thioether Formation: A nucleophilic substitution reaction between 4-chlorothiophenol and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The resulting thioether is then reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals with potential anti-inflammatory or anticancer properties.
Materials Science: As a precursor for the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and acetamide group play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 2-((4-bromophenyl)thio)-N-(2,4-dimethylphenyl)acetamide
- 2-((4-fluorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide
- 2-((4-methylphenyl)thio)-N-(2,4-dimethylphenyl)acetamide
Comparison:
- Uniqueness: The presence of the chlorine atom in 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Reactivity: The chlorophenyl group can undergo different substitution reactions compared to bromophenyl or fluorophenyl analogs, offering diverse synthetic possibilities.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJWTMYPPFCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2961360.png)
![9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2961361.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide](/img/structure/B2961363.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2961364.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)
![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)


